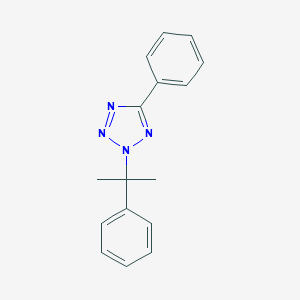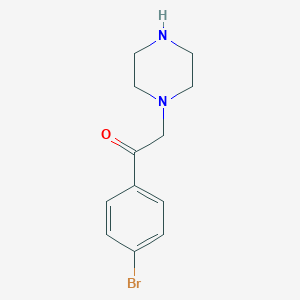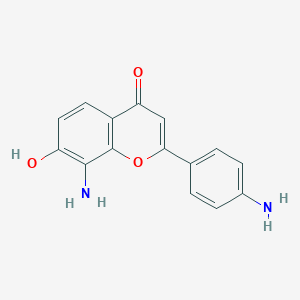
3-Methylbutane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutane-1,3-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in a variety of fields. It is a diamine with the chemical formula C5H14N2 and is also known as trimethylhexanediamine. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 3-Methylbutane-1,3-diamine is not yet fully understood. However, it is believed that the compound acts as a nucleophile and reacts with various functional groups such as epoxides and isocyanates. This reaction results in the formation of crosslinks, which improves the mechanical properties of the resulting polymer.
Biochemical and Physiological Effects:
3-Methylbutane-1,3-diamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Additionally, it has been found to be biodegradable, which makes it an environmentally friendly compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methylbutane-1,3-diamine is its ability to improve the mechanical properties of polymers. Additionally, it is non-toxic and biodegradable, which makes it a safer and more environmentally friendly alternative to other curing and crosslinking agents. However, one of the limitations of this compound is its relatively high cost compared to other curing and crosslinking agents.
Future Directions
There are several potential future directions for the study of 3-Methylbutane-1,3-diamine. One of the most significant areas of research is its potential use in the development of biodegradable polymers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other fields such as medicine and agriculture.
In conclusion, 3-Methylbutane-1,3-diamine is a chemical compound that has significant potential for various applications. Its ability to improve the mechanical properties of polymers, non-toxic and biodegradable nature, and potential for use in the development of biodegradable polymers make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of 3-Methylbutane-1,3-diamine can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-1-butene with hydrogen cyanide to produce 3-methylbutanenitrile, which is then reduced with hydrogen gas in the presence of a nickel catalyst to produce 3-Methylbutane-1,3-diamine. Another method involves the reaction of 3-methyl-1-butanamine with acrylonitrile in the presence of a base to produce 3-Methylbutane-1,3-diamine.
Scientific Research Applications
3-Methylbutane-1,3-diamine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of polymer chemistry. It has been used as a curing agent for epoxy resins and has been found to improve the mechanical properties of the resulting polymer. Additionally, it has been used as a crosslinking agent for polyurethane foams, which has resulted in improved properties such as increased thermal stability and decreased flammability.
properties
CAS RN |
116473-67-7 |
|---|---|
Molecular Formula |
C5H14N2 |
Molecular Weight |
102.18 g/mol |
IUPAC Name |
3-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(2,7)3-4-6/h3-4,6-7H2,1-2H3 |
InChI Key |
WSDOLNVCEVYCJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(CCN)N |
Canonical SMILES |
CC(C)(CCN)N |
synonyms |
3-Methyl-1,3-butanediaMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



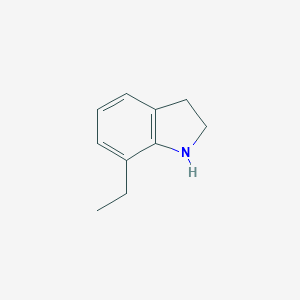
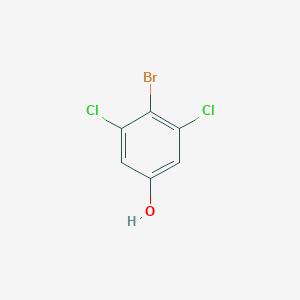

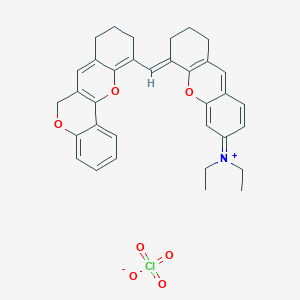

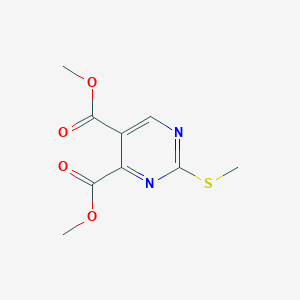

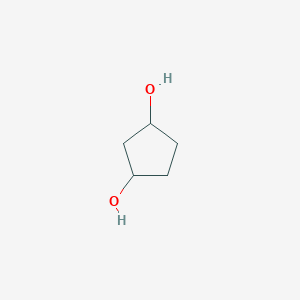
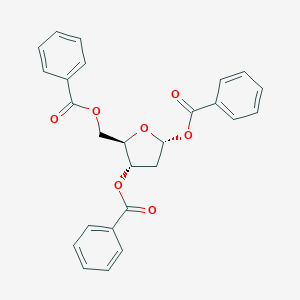
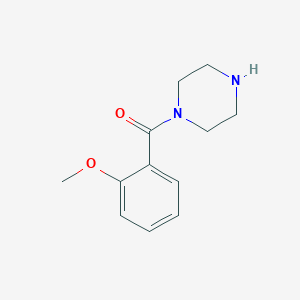
![N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B174031.png)
